![molecular formula C17H12F3N3O2 B6529882 N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-13-3](/img/structure/B6529882.png)
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as DFMPP, is a pyrazole-based compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. DFMPP has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, DFMPP has been studied for its potential applications in the synthesis of other compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. In medicinal chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. In drug discovery, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to act as a scaffold for the design and synthesis of novel compounds with therapeutic potential. In synthetic organic chemistry, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to be used in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts by modulating the activity of certain enzymes and proteins involved in the regulation of inflammation, cell proliferation, and apoptosis. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to interact with several cell surface receptors, including the insulin-like growth factor receptor and the epidermal growth factor receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide have been studied extensively. In animal models, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess anti-inflammatory, anti-fungal, anti-cancer, and anti-viral properties. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to possess immunomodulatory and anti-oxidant effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a relatively stable compound that is easy to synthesize and store. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is relatively non-toxic and has been found to possess a wide range of biological activities. However, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not water-soluble, which can limit its use in certain laboratory experiments. Additionally, N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not commercially available, which can limit its availability for certain research applications.
Future Directions
The potential future directions for N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide research include further investigation of its mechanism of action, further exploration of its potential applications in medicinal chemistry, drug discovery, and synthetic organic chemistry, and further exploration of its potential uses as a scaffold for the design and synthesis of novel compounds with therapeutic potential. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an anti-inflammatory, anti-fungal, anti-cancer, and anti-viral agent. Additionally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an immunomodulator and anti-oxidant agent. Finally, further research is needed to explore the potential of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as a tool for the development of novel therapeutic agents.
Synthesis Methods
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 4-methoxy-1H-pyrazole-3-carboxylic acid in the presence of a base, such as sodium carbonate. This reaction results in the formation of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The second step involves the reaction of the resulting N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide with a nucleophilic reagent, such as an amine, to form a variety of derivatives.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFIOCWIYSAXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.